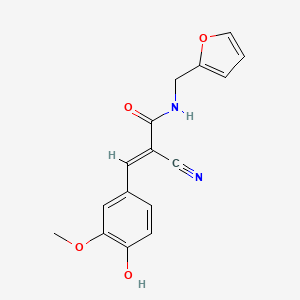
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C16H14N2O4 and its molecular weight is 298.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, a compound featuring a furan moiety and a phenolic structure, has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with substituted phenolic compounds under controlled conditions. The process may include steps such as protection of hydroxyl groups, formation of the enamide linkage, and purification through crystallization or chromatography.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related phenolic compounds show their ability to scavenge free radicals effectively. The DPPH radical scavenging assay demonstrated that derivatives of this compound can achieve low SC50 values, indicating potent antioxidant activity .
Anticancer Properties
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory conditions .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various derivatives including this compound using DPPH and ABTS assays. The results indicated an SC50 value comparable to established antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant .
Study 2: Anticancer Mechanisms
In a cell line study involving breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability. Mechanistic studies revealed that it triggered apoptosis via mitochondrial pathways, suggesting its role as a potential therapeutic agent in cancer treatment .
Comparative Table of Biological Activities
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-15-8-11(4-5-14(15)19)7-12(9-17)16(20)18-10-13-3-2-6-22-13/h2-8,19H,10H2,1H3,(H,18,20)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUGEZNGSLOINF-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














